6-(Trifluoromethyl)pyridazin-4-amine
CAS No.: 1896941-42-6
Cat. No.: VC8425653
Molecular Formula: C5H4F3N3
Molecular Weight: 163.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1896941-42-6 |
---|---|
Molecular Formula | C5H4F3N3 |
Molecular Weight | 163.10 g/mol |
IUPAC Name | 6-(trifluoromethyl)pyridazin-4-amine |
Standard InChI | InChI=1S/C5H4F3N3/c6-5(7,8)4-1-3(9)2-10-11-4/h1-2H,(H2,9,11) |
Standard InChI Key | FDJKHWNCXLUKTP-UHFFFAOYSA-N |
SMILES | C1=C(C=NN=C1C(F)(F)F)N |
Canonical SMILES | C1=C(C=NN=C1C(F)(F)F)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
6-(Trifluoromethyl)pyrimidin-4-amine belongs to the pyrimidine family, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. The trifluoromethyl (-CF₃) group at position 6 introduces strong electron-withdrawing effects, while the amine (-NH₂) at position 4 contributes to hydrogen-bonding potential. This combination enhances the molecule’s stability and reactivity in nucleophilic substitution reactions .
Physicochemical Data
Key properties of 6-(Trifluoromethyl)pyrimidin-4-amine are summarized below:
Property | Value |
---|---|
Molecular Formula | C₅H₄F₃N₃ |
Molecular Weight | 163.101 g/mol |
Density | 1.5±0.1 g/cm³ |
Boiling Point | 231.9±40.0°C at 760 mmHg |
Flash Point | 94.1±27.3°C |
Melting Point | Not Available |
The compound’s low flash point necessitates careful handling to prevent combustion .
Synthetic Methodologies
Amination of Halogenated Precursors
A patent-pending method for synthesizing 2-amino-4-(trifluoromethyl)pyridine (a structural analog) involves reacting a halogenated precursor with ammonia in the presence of hydrophilic ethers, followed by dehalogenation . Although this process targets pyridine derivatives, analogous strategies may apply to pyrimidines. Key reaction parameters include:
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Temperature: 130–160°C (optimal range)
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Time: 4–7 hours
For example, a 71.4% yield was achieved using 5% Pd/C under 1.6 MPa hydrogen pressure at 100°C .
Applications in Drug Discovery
Kinase Inhibitors
Fluorinated pyrimidines are critical in designing kinase inhibitors due to their ability to modulate enzyme binding pockets. For instance, 4-(difluoromethyl)pyridin-2-amine, a structural relative, serves as a key intermediate in mTOR and PI3K inhibitors such as PQR620 and PQR530 . These compounds exploit fluorine’s electronegativity to enhance target affinity and metabolic stability .
Agrochemical Uses
The trifluoromethyl group improves lipophilicity and resistance to oxidative degradation, making 6-(trifluoromethyl)pyrimidin-4-amine a candidate for herbicides and fungicides.
Recent Advances and Future Directions
Scalable Synthesis
Innovative protocols, such as the two-pot procedure for 4-(difluoromethyl)pyridin-2-amine, highlight trends toward minimizing hazardous reagents and improving atom economy . Adapting these methods to 6-(trifluoromethyl)pyrimidin-4-amine could enhance its industrial production.
Computational Modeling
Density functional theory (DFT) studies are underway to predict reaction pathways and optimize substituent placement for target specificity.
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